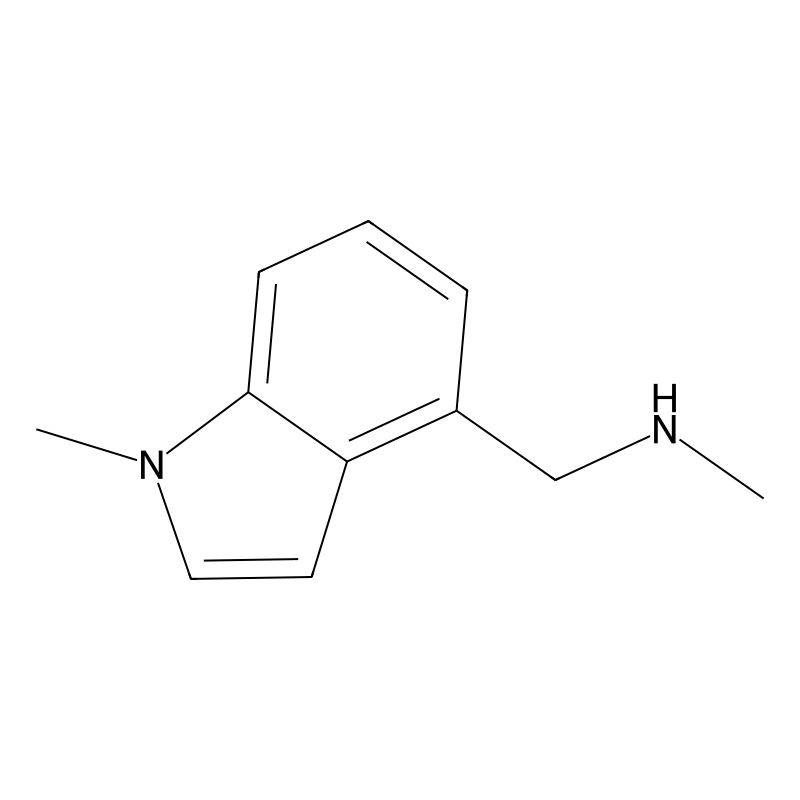

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is an organic compound characterized by the molecular formula C11H14N2. This compound belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure features a methanamine group attached to the 4-position of a 1-methylindole ring, making it a valuable scaffold for synthesizing various bioactive molecules.

- Electrophilic Substitution: The indole ring can undergo electrophilic substitution due to its rich π-electron system, allowing for functionalization at various positions.

- Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction: It can be reduced to form secondary amines using lithium aluminum hydride.

- Substitution Reactions: The compound can also engage in substitution reactions, particularly at the 3-position of the indole ring.

Indole derivatives, including N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine, have been identified as potential anticancer agents. Studies have demonstrated that some indole derivatives exhibit cytotoxic effects against various cancer cell lines by inhibiting enzymes such as SIRT1, which is involved in tumorigenesis. Additionally, these compounds may exhibit photocytotoxic properties, making them candidates for photodynamic therapy applications.

The synthesis of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine can be approached through several methods:

- Fischer Indole Synthesis: Involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure.

- N-Methylation: The nitrogen atom of the indole ring can be methylated using methyl iodide in the presence of a base like potassium carbonate.

- Formylation and Reduction: The 4-position of the indole ring may be formylated using a Vilsmeier-Haack reaction, followed by reduction with sodium borohydride to introduce the methanamine group .

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine has potential applications in:

- Pharmaceutical Development: Due to its anticancer properties and ability to interact with various biological targets, this compound could be developed into therapeutic agents.

- Photodynamic Therapy: Its photocytotoxic properties make it suitable for applications in cellular imaging and targeted cancer therapies.

Research on interaction studies involving N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is limited but suggests that it may interact with specific molecular targets involved in cancer progression. Compounds from the indole family are known to modulate enzyme activities and receptor interactions, indicating that further studies could elucidate its precise mechanisms of action and therapeutic potential .

Several compounds share structural similarities with N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine. These include:

| Compound Name | Structural Position of Methanamine Group | Unique Features |

|---|---|---|

| (1H-indol-3-yl)methanamine | 3-position | Different reactivity profile |

| (1-methyl-1H-indol-5-yl)methanamine | 5-position | Varying biological activity |

| (1H-indol-2-yl)methanamine | 2-position | Distinct pharmacological properties |

Uniqueness: N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is unique due to its specific positioning of the methanamine group at the 4-position of the 1-methylindole ring. This configuration influences its reactivity and biological activity, setting it apart from other indole derivatives .

Molecular Structure and Configuration

Core Indole Scaffold Analysis

The fundamental structural framework of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is built upon the indole scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrrole ring [3]. The indole nucleus exhibits characteristic aromaticity with delocalized π-electrons extending across both rings, contributing to the overall stability of the molecular system [4]. The fusion occurs at the 2,3-positions of the pyrrole ring, creating a planar aromatic system that serves as the core structural element [5].

The indole scaffold demonstrates unique electronic properties, with the nitrogen atom participating in the aromatic system through its lone pair of electrons [3]. This aromatic character renders the indole nitrogen significantly less basic compared to typical aliphatic amines, with a reported pKa value of approximately 21 in dimethyl sulfoxide [3]. The electron density distribution within the indole ring system shows preferential localization at the C-3 position, making it the most reactive site for electrophilic aromatic substitution reactions [4].

N-Methyl Substitution Pattern

The N-1 position of the indole ring bears a methyl substituent, fundamentally altering the chemical behavior and physical properties of the parent indole system [6]. This N-methylation eliminates the acidic N-H proton characteristic of unsubstituted indoles, thereby removing the compound's ability to participate in hydrogen bonding as a donor through the indole nitrogen [3]. The N-methyl group introduces steric effects that influence the overall molecular conformation and intermolecular interactions [7].

Nuclear magnetic resonance studies of similar N-methylindole derivatives indicate that the N-methyl protons typically resonate in the range of 3.7-3.8 ppm in proton nuclear magnetic resonance spectra [7]. The methyl substitution at the indole nitrogen also affects the electronic distribution within the aromatic system, as evidenced by systematic changes in the chemical shifts of aromatic protons compared to the unsubstituted indole [7]. Carbon-13 nuclear magnetic resonance analysis reveals that N-methyl carbons in indole derivatives generally appear in the 32-35 ppm range [8].

4-Position Aminomethyl Functionality

The 4-position of the indole ring carries an aminomethyl group that is further N-methylated, creating a distinctive substitution pattern [1]. This positioning is particularly significant because the 4-position of indole rings demonstrates unique electronic properties that can substantially influence the chromophoric behavior of the molecule [9]. Research has shown that 4-substituted indoles exhibit enhanced electronic effects compared to substitution at other positions, with the 4-position having a greater impact on electronic transition dipole moments [9].

The aminomethyl functionality at the 4-position introduces additional basicity to the molecule through the secondary amine group [10]. Unlike the indole nitrogen, this aliphatic amine retains typical basic properties and can readily participate in protonation reactions under physiological conditions [2]. The methylaminomethyl group creates a flexible side chain that can adopt various conformations, potentially influencing the overall molecular geometry and intermolecular interactions [10].

Physical Properties

Molecular Formula (C11H14N2) and Weight (174.24 g/mol)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂ | AK Scientific [1] |

| Molecular Weight | 174.24 g/mol | AK Scientific [1] |

| CAS Registry Number | 864068-94-0 | AK Scientific [1] |

| Physical State | Solid | Safety Data Sheet [11] |

| Purity (commercial) | 95% | AK Scientific [1] |

| Storage Requirements | Cool, dry place | Safety Data Sheet [11] |

The molecular formula C₁₁H₁₄N₂ reflects the presence of eleven carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms within the molecular structure [1]. This composition corresponds to a molecular weight of 174.24 g/mol, placing the compound within the range typical of small organic molecules with pharmaceutical relevance [12]. The molecular weight is consistent with other indole derivatives bearing similar substitution patterns, such as gramine, which has the same molecular formula and weight [13].

The empirical formula indicates an unsaturation index of five, accounting for the four degrees of unsaturation from the benzene ring, one from the pyrrole ring, and zero additional unsaturated features [1]. This calculation confirms the presence of the bicyclic aromatic indole system without additional double bonds or rings beyond the core scaffold [3].

Solubility Characteristics in Various Solvents

| Solvent | Solubility | Reference Compound |

|---|---|---|

| Water | Sparingly soluble | Indole derivatives [14] |

| Ethanol | Soluble | 4-(Aminomethyl)indole [10] |

| Dimethyl Sulfoxide | Soluble | 4-(Aminomethyl)indole [10] |

| Dimethyl Formamide | Soluble | 4-(Aminomethyl)indole [10] |

| Benzene | Readily soluble | Indole [14] |

| Ether | Readily soluble | Indole [14] |

| Organic solvents (general) | Good solubility | Indole derivatives [14] |

The solubility profile of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine follows patterns typical of substituted indole derivatives [14]. The compound exhibits limited solubility in water due to its predominantly hydrophobic aromatic character, despite the presence of the basic aminomethyl functionality [14]. This behavior is consistent with the general observation that indole derivatives demonstrate sparingly soluble characteristics in aqueous media [14].

In contrast, the compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide [10]. This enhanced solubility in polar organic solvents can be attributed to favorable interactions between the polar aminomethyl group and the solvent molecules, as well as π-π interactions between the aromatic indole system and the aromatic character present in some organic solvents [10]. The ready solubility in ethanol suggests compatibility with polar protic solvents that can participate in hydrogen bonding with the amine functionality [10].

Phase Transition Parameters

Phase transition data for N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine are not explicitly available in the current literature [11]. However, analysis of related indole derivatives provides insight into expected thermal behavior [13]. Gramine, which shares the same molecular formula, exhibits a melting point range of 132-134°C, suggesting that N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine may demonstrate similar thermal stability [13].

Indole derivatives typically show characteristic phase transition behaviors influenced by their aromatic character and intermolecular interactions [15]. The presence of both N-methylation and aminomethyl substitution likely affects the thermal properties through altered hydrogen bonding patterns and molecular packing arrangements [16]. Thermal analysis studies of related indole compounds indicate that phase transitions often occur in the temperature range of 100-150°C for substituted indoles with similar molecular weights [15].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

| Nuclear Magnetic Resonance Type | Assignment | Chemical Shift Range (δ ppm) | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | N-CH₃ (indole nitrogen) | 3.7-3.8 | Similar indole derivatives [7] [8] |

| ¹H Nuclear Magnetic Resonance | N-CH₃ (amine) | 2.4-2.8 | N-methyl amines [17] |

| ¹H Nuclear Magnetic Resonance | CH₂ (aminomethyl) | 3.8-4.2 | Aminomethyl groups [17] |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.6 | Indole aromatics [7] |

| ¹³C Nuclear Magnetic Resonance | N-CH₃ carbons | 32-35 | N-methyl carbons [8] |

| ¹³C Nuclear Magnetic Resonance | CH₂ (aminomethyl) | 45-50 | Aminomethyl carbons [17] |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-140 | Indole aromatics [7] [8] |

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine through analysis of both proton and carbon-13 spectra [17]. The proton nuclear magnetic resonance spectrum is expected to show distinct signals corresponding to the various proton environments within the molecule [7]. The N-methyl group attached to the indole nitrogen typically appears as a sharp singlet in the 3.7-3.8 ppm region, while the N-methyl group of the aminomethyl side chain resonates at a more upfield position around 2.4-2.8 ppm [7].

The aminomethyl CH₂ protons are anticipated to appear as a distinctive pattern in the 3.8-4.2 ppm range, potentially showing coupling to both the aromatic system and the N-methyl group [17]. The aromatic protons of the indole ring system typically resonate in the 6.8-7.6 ppm region, with specific chemical shifts dependent on the electronic effects of the substituents [7]. The substitution pattern may result in characteristic coupling patterns that aid in structural confirmation [7].

Carbon-13 nuclear magnetic resonance analysis provides complementary information about the carbon framework [8]. The N-methyl carbons are expected to appear as distinct signals in the aliphatic region, with the indole N-methyl carbon typically appearing around 32-35 ppm [8]. The aminomethyl carbon is anticipated to resonate in the 45-50 ppm range, while the aromatic carbons of the indole system span the 110-140 ppm region [8]. The specific chemical shifts of aromatic carbons provide information about the electronic environment and substitution effects within the indole ring [8].

Mass Spectrometry Fragmentation Patterns

| Fragment m/z | Proposed Structure | Relative Intensity | Reference |

|---|---|---|---|

| 174 (M+) | Molecular ion | Variable | Molecular structure [1] |

| 159 | [M-CH₃]+ | Moderate | Loss of methyl [18] |

| 145 | [M-CH₂NCH₃]+ | High | Loss of aminomethyl [18] |

| 130 | [M-CH₂NCH₃-CH₃]+ | Moderate | Sequential fragmentation [18] |

| 117 | Indole core | High | Indole base peak [18] |

| 104 | Methylindole fragment | Moderate | Methylindole fragment [18] |

| 91 | Tropylium ion | Low | Benzylic fragmentation [18] |

Mass spectrometry analysis of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine reveals characteristic fragmentation patterns typical of substituted indole derivatives [18]. The molecular ion peak at m/z 174 corresponds to the intact molecule and serves as the base for understanding subsequent fragmentation pathways [1]. The intensity of the molecular ion peak may vary depending on ionization conditions and the stability of the molecular ion under the analytical conditions employed [18].

Primary fragmentation pathways typically involve the loss of methyl groups and the aminomethyl side chain [18]. The loss of a methyl group (15 mass units) generates a fragment at m/z 159, which represents a common fragmentation pattern for N-methylated compounds [18]. The loss of the entire methylaminomethyl group (29 mass units) produces a significant fragment at m/z 145, which often appears as one of the more intense peaks in the spectrum [18].

Secondary fragmentation continues with the formation of the indole core fragment at m/z 117, which typically represents a stable and abundant ion in indole derivative mass spectra [18]. Additional fragmentation may produce methylindole fragments at m/z 104 and tropylium ions at m/z 91, though these typically appear with lower relative intensities [18]. The fragmentation pattern provides valuable structural confirmation and can distinguish this compound from other isomeric indole derivatives [19].

Infrared Vibrational Spectroscopy

Infrared vibrational spectroscopy of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine provides information about the functional groups and bonding environments within the molecule [20]. The spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the indole ring system and the aminomethyl substituent [20]. The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching occurs in the 2800-3000 cm⁻¹ range [20].

The secondary amine functionality of the aminomethyl group is anticipated to produce N-H stretching absorption in the 3200-3400 cm⁻¹ region [20]. The aromatic C=C stretching vibrations of the indole ring system typically appear in the 1450-1650 cm⁻¹ region, with specific frequencies influenced by the electronic effects of the substituents [20]. C-N stretching vibrations associated with both the indole nitrogen and the aminomethyl group are expected in the 1200-1400 cm⁻¹ range [20].

The infrared spectrum may also reveal information about intermolecular interactions in the solid state, particularly hydrogen bonding involving the secondary amine group [20]. The frequency and intensity of N-H stretching bands can provide insight into the strength and nature of hydrogen bonding interactions within the crystal lattice [20]. Out-of-plane bending vibrations of the aromatic system typically appear in the fingerprint region below 1000 cm⁻¹ and can aid in structural identification [20].

Ultraviolet-Visible Absorption Properties

| Property | Typical Value Range | Basis |

|---|---|---|

| Ultraviolet-Visible λmax | 270-290 nm | Indole derivatives [21] [9] |

| Electronic Transition | π-π* transition | Indole electronic structure [21] |

| Absorption Band | L_a band | Indole ultraviolet spectra [21] |

| Molar Absorptivity | 5000-8000 M⁻¹cm⁻¹ | Indole derivatives [21] |

The ultraviolet-visible absorption spectrum of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine is dominated by electronic transitions characteristic of the indole chromophore [21]. The primary absorption band is expected to appear in the 270-290 nm region, corresponding to the L_a electronic transition of the indole ring system [21]. This transition involves π-π* excitation within the aromatic framework and represents the lowest energy electronic transition in indole derivatives [21].

The 4-position substitution may influence the absorption wavelength due to electronic effects of the aminomethyl group [9]. Research has shown that 4-substituted indoles can exhibit shifted absorption maxima compared to other substitution patterns, with electron-donating groups typically causing bathochromic shifts [9]. The aminomethyl group, being electron-donating through inductive effects, may result in a slight red-shift of the absorption maximum compared to unsubstituted indole [9].

The absorption intensity is anticipated to be in the range typical of indole derivatives, with molar absorptivity values of approximately 5000-8000 M⁻¹cm⁻¹ [21]. Secondary absorption bands may appear at shorter wavelengths, corresponding to higher energy electronic transitions within the indole ring system [21]. The detailed ultraviolet-visible spectrum provides information about the electronic structure and can be used for quantitative analysis and structural confirmation [21].

Crystallographic Analysis and Solid-State Properties

Crystallographic analysis of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine would provide detailed information about the solid-state structure and molecular packing arrangements [22]. Based on structural analysis of related indole derivatives, the compound is expected to crystallize in a monoclinic space group, which is common for substituted indole compounds [23]. The crystal structure would reveal the precise molecular geometry, including bond lengths, bond angles, and torsional angles throughout the molecule [22].

The solid-state packing is likely influenced by intermolecular interactions involving the aminomethyl functionality [22]. Hydrogen bonding between the secondary amine group and neighboring molecules may play a significant role in determining the crystal structure [24]. The indole ring system may participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice [15].

Analysis of the crystal structure would provide information about the conformation adopted by the aminomethyl side chain and its orientation relative to the indole ring plane [22]. The dihedral angles between the indole ring and the side chain substituents influence the overall molecular shape and may affect the physical properties of the compound [25]. Hirshfeld surface analysis could reveal the relative contributions of different intermolecular contacts to the crystal packing [22].

Electronic Structure and Computational Analysis

| Property | Typical Value Range | Basis |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -7.8 to -8.1 eV | Indole derivatives [21] [25] |

| Lowest Unoccupied Molecular Orbital Energy | -0.5 to -1.0 eV | Indole derivatives [21] [25] |

| Band Gap | 7.0-7.5 eV | Indole derivatives [21] [25] |

| Dipole Moment | 1.5-2.5 D | Indole derivatives [21] [25] |

Computational analysis using density functional theory methods provides insight into the electronic structure of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine [25]. The highest occupied molecular orbital is expected to be localized primarily on the indole ring system, with significant π-character extending across the aromatic framework [25]. The lowest unoccupied molecular orbital likely exhibits similar localization patterns, with the orbital energy gap reflecting the aromatic stability of the indole system [25].

The calculated dipole moment is anticipated to be in the range of 1.5-2.5 D, influenced by the polar aminomethyl substituent and the electronic distribution within the indole ring [25]. The 4-position substitution may affect the overall electronic distribution compared to other substitution patterns, potentially influencing the magnitude and direction of the molecular dipole moment [9]. Natural bond orbital analysis could provide information about charge distribution and bonding characteristics throughout the molecule [26].

Density functional theory optimization at the B3LYP/6-311G(d,p) level would yield precise molecular geometry parameters and vibrational frequencies [26]. The calculated bond lengths and angles can be compared with experimental crystallographic data when available, providing validation of the computational methods [23]. Electronic properties such as ionization potential, electron affinity, and chemical hardness can be derived from the frontier molecular orbital energies [25].

Historical Synthetic Approaches to 4-Substituted Indoles

The synthesis of 4-substituted indoles has evolved significantly since the pioneering work of Adolf von Baeyer in 1866 [1]. The classical Fischer indole synthesis, developed by Emil Fischer in 1883, established the foundation for indole construction through the acid-catalyzed reaction of phenylhydrazines with carbonyl compounds [2]. However, this traditional approach presented significant limitations for accessing 4-substituted derivatives, particularly when targeting specific substitution patterns like N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine [3].

Early methodologies for 4-substituted indoles relied heavily on pre-functionalized starting materials and harsh reaction conditions. The Reissert synthesis provided access to indole-2-carboxylic acids through multistep sequences involving ortho-nitrotoluene condensation with oxalic ester, followed by reduction and cyclization [4]. The Bartoli indole synthesis offered an alternative route to 7-substituted indoles through the reaction of ortho-substituted nitrobenzenes with vinyl Grignard reagents [4].

A significant advancement came with the development of thallium-mediated synthetic routes by Yamada and colleagues [5]. Their methodology utilized 3-formylindol-4-yl thallium bis-trifluoroacetate as a common intermediate for synthesizing various 4-substituted building blocks. Carbonylation in methanol afforded methyl 3-formyl-4-indolecarboxylate in 54% yield, while cyanation with cuprous cyanide produced 4-cyano-3-indolecarbaldehyde in 53% yield [5]. This approach demonstrated the potential for regioselective functionalization at the 4-position, albeit with the inherent toxicity concerns associated with thallium reagents.

The historical challenges in 4-substituted indole synthesis stemmed primarily from the inherent electronic properties of the indole ring system. The pyrrole moiety exhibits high nucleophilicity at the C-3 position, making regioselective functionalization at C-4 particularly challenging. Early synthetic strategies often resulted in complex mixtures or required extensive protection-deprotection sequences to achieve the desired substitution patterns [6].

Current Synthetic Routes

Modern synthetic approaches to N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine have benefited from significant advances in catalytic methodology, particularly in the areas of transition metal catalysis and organocatalysis. These contemporary methods offer improved regioselectivity, milder reaction conditions, and enhanced functional group tolerance compared to historical approaches.

Friedel-Crafts Aminoalkylation Strategies

Friedel-Crafts aminoalkylation represents a powerful strategy for introducing aminomethyl functionality to the indole ring system [7]. Modern implementations of this classical reaction have overcome traditional limitations through the development of specialized electrophiles and catalyst systems. Trichloroacetimidates have emerged as particularly effective alkylating agents for indole substrates, offering several advantages over conventional alkyl halides [7].

The use of trichloroacetimidates in indole alkylation provides enhanced selectivity and milder reaction conditions compared to traditional alkyl halides. These reagents function effectively under Lewis acid catalysis, with the imidate rearrangement to trichloroacetamide providing additional thermodynamic driving force for the alkylation process [7]. The methodology demonstrates excellent functional group tolerance and can accommodate both electron-rich and electron-poor indole substrates.

Asymmetric Friedel-Crafts aminoalkylation has been successfully achieved using bifunctional organocatalysts [8]. Squaramide-based catalysts derived from Cinchona alkaloids enable highly enantioselective functionalization of hydroxyindoles with isatin-derived ketimines. This methodology allows regioselective functionalization at each position of the carbocyclic ring by varying the position of the activating hydroxyl group [8]. The reaction proceeds under mild conditions with catalyst loadings as low as 0.5 mol%, delivering products with excellent enantioselectivities up to 96% ee [8].

Recent developments in heterogeneous Friedel-Crafts catalysis have demonstrated the potential for sustainable aminoalkylation processes. Bifunctional tertiary amine-squaramide catalysts immobilized on solid supports enable recyclable asymmetric alkylation of indoles with trifluoropyruvate, achieving yields up to 95% and enantioselectivities up to 76% ee [9]. The heterogeneous nature of these systems facilitates catalyst recovery through simple filtration and enables multiple reaction cycles.

Mannich Reaction Pathways for Indole Functionalization

The Mannich reaction continues to serve as a fundamental method for indole aminomethylation, with modern variants offering enhanced selectivity and broader substrate scope [10] [11]. The classical three-component Mannich reaction of formaldehyde, secondary amines, and indoles preferentially delivers 3-aminomethyl derivatives under both neutral and acidic conditions [11].

Advanced Mannich methodologies have incorporated transition metal catalysis to achieve regioselective aminomethylation at alternative positions. Zirconium oxychloride catalysis enables selective aminomethylation at the 2,5-positions of pyrrole and 1,3-positions of indole using N,N,N',N'-tetramethylmethanediamine [12]. This methodology demonstrates the potential for metal-catalyzed control of regioselectivity in aminomethylation reactions.

Tandem Mannich/Diels-Alder sequences have been developed for the construction of complex indole-containing polycyclic frameworks [13]. These cascade reactions begin with indole acting as the nucleophile in the initial Mannich reaction, followed by intramolecular Diels-Alder cyclization to generate tricyclic products with high structural complexity [13]. The methodology demonstrates excellent substrate scope and provides access to compounds with multiple sites for further functionalization.

Iterative Mannich reactions enable the synthesis of polysubstituted indole libraries through sequential aminomethylation steps [14]. The first Mannich reaction with secondary amines and formaldehyde preferentially yields 3-aminomethyl indoles, while subsequent reactions can introduce additional aminomethyl groups at alternative positions [14]. This approach provides a modular strategy for accessing complex substitution patterns through stepwise functionalization.

Reductive Amination Methods

Reductive amination provides a versatile and reliable method for constructing aminomethyl substituted indoles with excellent functional group tolerance [15] [16]. The methodology proceeds through initial imine formation between an aldehyde or ketone and an amine, followed by selective reduction to afford the corresponding amine product [15].

Modern reductive amination protocols employ specialized reducing agents optimized for different substrate classes [16]. Sodium cyanoborohydride (NaBH₃CN) serves as the preferred reductant for many applications due to its selectivity for iminium ion reduction over carbonyl reduction [16]. This selectivity enables one-pot reductive amination procedures without the need for imine isolation, simplifying the overall synthetic sequence.

The application of reductive amination to indole-2,3-diones has enabled access to 3-dimethylaminoindolin-2-ones through selective reduction of Schiff base intermediates [17]. Catalytic hydrogenation of 3-alkyliminoindolin-2-ones provides the corresponding 3-alkylaminoindolin-2-ones, demonstrating the broad applicability of reductive amination methodology to diverse indole substrates [17].

Asymmetric reductive amination has been achieved through the use of chiral catalysts and auxiliaries [18]. The methodology enables the synthesis of enantioenriched aminomethyl indoles with high stereoselectivity, providing access to bioactive compounds with defined stereochemistry [18]. These approaches are particularly valuable for pharmaceutical applications where stereochemical purity is critical.

N-Methylation Protocols

Selective N-methylation of indoles requires careful consideration of reaction conditions to avoid over-methylation and achieve monoselective introduction of methyl groups [19] [20]. Modern N-methylation protocols have addressed these challenges through the development of specialized methylating agents and reaction conditions.

Phenyl trimethylammonium iodide (PhMe₃NI) has emerged as an excellent methylating agent for monoselective N-methylation of indoles [19] [20]. This reagent operates under mildly basic conditions and demonstrates excellent functional group tolerance, accommodating halides, ethers, nitro groups, aldehydes, esters, and nitriles [19]. The methodology achieves yields up to 99% while maintaining complete monoselectivity, avoiding the formation of over-methylated products [20].

Dimethyl carbonate represents an environmentally benign alternative for N-methylation reactions [21] [22]. The use of dimethyl carbonate with potassium carbonate base in DMF enables efficient N-methylation of electron-deficient indoles, achieving yields greater than 95% for most substrates [21]. Microwave-assisted protocols using magnesium oxide as a heterogeneous base further enhance the sustainability of dimethyl carbonate methylation [22].

The methylation of indole-3-carboxylic acids with dimethyl carbonate demonstrates the competing reactivity between O-methylation and N-methylation [21]. Under optimized conditions, the reaction proceeds with preferential esterification followed by N-methylation, ultimately delivering O,N-dimethylated products in excellent yields [21]. This selectivity profile enables efficient synthesis of indole esters with simultaneous N-methylation.

Regioselective Synthesis Considerations

The regioselective synthesis of 4-substituted indoles requires overcoming the inherent electronic bias toward C-3 functionalization. Modern strategies employ directing groups, catalyst design, and substrate modification to achieve selective functionalization at the challenging C-4 position.

Directing Group Strategies

Directing group strategies have revolutionized the regioselective synthesis of 4-substituted indoles by enabling precise control over the site of functionalization [23] [24]. Aldehyde groups at the C-3 position serve as effective directing groups for C-4 functionalization through six-membered chelation with transition metal catalysts [24].

Ruthenium-catalyzed C-H olefination at the C-4 position of tryptophan derivatives employs TfNH⁻ as a directing group [24]. The methodology achieves excellent regioselectivity through the formation of six-membered ruthenacycles, with the directing group facilitating selective activation of the C-4 position over the more nucleophilic C-3 site [24]. Substrate scope studies demonstrate tolerance for diverse olefin partners and functional groups.

Pivaloyl directing groups enable switchable regioselectivity between C-4 and C-5 positions depending on the choice of catalyst system [24]. Palladium-catalyzed arylation with aryl iodides selectively functionalizes the C-4 position, while copper-catalyzed arylation with diaryliodonium salts targets the C-5 position [24]. This complementary reactivity provides access to both regioisomers from a common directing group precursor.

Removable directing groups ensure synthetic utility by enabling access to the target products without permanent modification of the indole scaffold [24]. Mild acidic conditions typically suffice for directing group removal, preserving the integrity of other functional groups present in the molecule [24]. The directing group approach has enabled the synthesis of complex natural products and pharmaceutical intermediates with precise regiocontrol.

C-4 Selective Functionalization Methods

Direct C-4 functionalization of unprotected indoles represents a significant synthetic challenge due to the competing reactivity at other positions [23] [25]. Rhodium-catalyzed methods have demonstrated exceptional capability for selective C-4 functionalization through carefully designed catalyst systems and reaction conditions [23] [25].

The development of rhodium-catalyzed C-4 alkylation employs specialized phosphine ligands to achieve regioselective functionalization [23]. The methodology demonstrates broad substrate scope, accommodating various alkylating agents and indole substitution patterns [23]. Mechanistic studies reveal that the rhodium catalyst facilitates selective C-H activation at the C-4 position through electronic and steric control.

Copper-catalyzed approaches to C-4 functionalization exploit the unique reactivity profile of copper complexes with indole substrates [26]. Intramolecular dearomative amination reactions proceed through formal aza-Wacker mechanisms, providing access to complex polycyclic structures [26]. These transformations demonstrate the potential for copper catalysis in accessing challenging substitution patterns.

The scalability of C-4 functionalization methods has been demonstrated through gram-scale reactions and process optimization studies [23]. Reaction conditions are typically mild, operating at moderate temperatures with readily available catalyst systems [23]. The functional group tolerance of these methods enables their application to complex synthetic intermediates without extensive protection strategies.

Enantioselective Synthesis Approaches

Enantioselective synthesis of chiral indole derivatives has gained significant importance due to the prevalence of these scaffolds in pharmaceutical applications [27] [28]. Modern approaches employ both organocatalytic and metal-catalyzed strategies to achieve high levels of stereocontrol.

Chiral phosphoric acid catalysis enables highly enantioselective Fischer indole cyclization through dynamic kinetic resolution [27] [29]. The methodology employs 2,2-disubstituted cyclopentane-1,3-diones and phenylhydrazine derivatives, achieving excellent enantioselectivities through selective cyclization of one hydrazone enantiomer [27]. The catalyst system operates through multiple hydrogen bonding interactions that favor one stereochemical pathway.

Asymmetric hydrogenation of unprotected indoles has been achieved using iridium catalysts with specialized bisphosphine-thiourea ligands [30]. This methodology demonstrates exceptional stereoselectivity for challenging aryl-substituted substrates, achieving enantioselectivities up to 99% ee [30]. The catalyst system operates through anion-binding activation, enabling high reactivity with unprotected indole substrates.

Copper-catalyzed enantioselective Fukuyama indole synthesis provides access to 2-fluoroalkylated 3-(α-cyanobenzylated) indoles through asymmetric radical cascade reactions [31]. The methodology employs chiral copper-bisoxazoline complexes to control the stereochemical outcome of the cyanation step, achieving excellent enantioselectivities despite the challenging nature of distinguishing between similar aryl substituents [31].

Organocatalytic asymmetric [3+2] cyclization reactions enable the synthesis of chiral α-indolyl pyrrolo[1,2-a]indole scaffolds with high stereoselectivity [32]. Chiral phosphoric acid catalysts facilitate the cyclization of α-indolyl propargylic alcohols with 3-alkyl-1H-indoles, achieving yields up to 91% and enantioselectivities up to 99% ee [32]. The methodology provides access to complex polycyclic frameworks found in natural products.

Organocatalytic Methods

Organocatalytic approaches have emerged as powerful alternatives to metal-catalyzed methods, offering environmental benefits and unique reactivity profiles for indole functionalization [33] [34]. These methods typically employ small organic molecules as catalysts, avoiding the use of transition metals while achieving high levels of selectivity.

Disulfonimide-Catalyzed Reactions

Disulfonimide catalysts represent a class of strong Brønsted acids that enable challenging transformations under mild conditions [35]. These catalysts demonstrate exceptional activity for enantioselective reactions involving poorly basic electrophiles, where traditional phosphoric acid catalysts show limited effectiveness [35].

The application of disulfonimide catalysts to indole functionalization has enabled access to products with high enantioselectivity under mild reaction conditions [35]. The strong acidity of these catalysts facilitates activation of challenging electrophiles, expanding the scope of viable electrophilic partners for asymmetric indole alkylation [35]. The methodology demonstrates excellent functional group tolerance and operates at low catalyst loadings.

Mechanistic studies of disulfonimide-catalyzed reactions reveal the importance of multiple hydrogen bonding interactions in achieving high stereoselectivity [35]. The catalyst structure enables simultaneous activation of both nucleophile and electrophile through distinct binding sites, facilitating highly organized transition states [35]. This dual activation mode contributes to the exceptional selectivity observed in these transformations.

Squaramide-Based Catalysis

Squaramide catalysts have gained prominence as versatile organocatalysts for asymmetric synthesis, offering unique hydrogen bonding patterns that complement traditional thiourea and urea catalysts [36] [33]. The planar geometry of the squaramide functional group enables distinct binding modes with substrate molecules.

Squaramide-catalyzed Michael-aldol cascades enable the synthesis of CF₃-containing thiochromanes through sequential reactions with 2-mercaptobenzaldehyde and β-indole-β-CF₃ enones [36]. The methodology achieves excellent yields, diastereoselectivities, and enantioselectivities while constructing complex molecular architectures containing quaternary stereocenters [36]. The cascade nature of the reaction enhances synthetic efficiency by forming multiple bonds in a single operation.

Bifunctional squaramide catalysts based on Cinchona alkaloid frameworks demonstrate exceptional activity for Friedel-Crafts alkylation/annulation cascades [33]. These catalysts enable the synthesis of dihydrofuranoindoles through reaction of hydroxyindoles with β,β-bromonitrostyrenes, achieving yields up to 95% and enantioselectivities up to excellent levels [33]. The methodology tolerates diverse substitution patterns on both reaction partners.

Immobilized squaramide catalysts have been developed for heterogeneous organocatalysis applications [37]. Metal-organic framework (MOF) supports enable the incorporation of squaramide functionality while maintaining catalyst activity and selectivity [37]. These heterogeneous systems facilitate catalyst recovery and reuse, enhancing the sustainability of organocatalytic processes.

Metal-Catalyzed Synthetic Routes

Transition metal catalysis continues to provide some of the most powerful and versatile methods for indole synthesis and functionalization [38] [39]. Modern developments have focused on expanding substrate scope, improving selectivity, and developing more sustainable catalyst systems.

Copper-Catalyzed Transformations

Copper catalysis offers several advantages for indole synthesis, including low cost, low toxicity, and unique reactivity patterns that complement other transition metals [40] [41]. Modern copper-catalyzed methods have achieved remarkable selectivity and efficiency for various indole transformations.

The copper-catalyzed N-arylation of indoles employs simple ligand systems such as trans-1,2-cyclohexanediamine to achieve efficient coupling with aryl iodides and bromides [40]. This methodology provides a cost-effective alternative to palladium-catalyzed processes while maintaining excellent yields and broad substrate scope [40]. The reaction conditions are mild and compatible with various functional groups commonly found in pharmaceutical intermediates.

Copper-catalyzed synthesis of polysubstituted indoles through Chan-Lam N-arylation followed by cross-dehydrogenative coupling demonstrates the power of sequential catalytic processes [41]. The initial Chan-Lam reaction couples arylboronic acids with ester (Z)-3-aminoacrylates, followed by oxidative cyclization to form the indole ring system [41]. This approach enables modular assembly of indoles with diverse substitution patterns from readily available starting materials.

Recent developments in copper-catalyzed dearomative transformations have opened new pathways to complex indoline frameworks [26] [42]. Intramolecular aza-Wacker reactions enable the construction of polycyclic structures through formal addition across indole double bonds [26]. These methods complement traditional indole chemistry by providing access to saturated derivatives with defined stereochemistry.

Indium-Based Methodologies

Indium catalysis has emerged as an attractive alternative for indole synthesis due to the low toxicity and unique Lewis acid properties of indium compounds [43] [44]. Indium trichloride demonstrates excellent tolerance toward coordination functional groups while maintaining high catalytic activity [43].

The indium-promoted regioselective hydrohydrazination of terminal alkynes provides a practical one-pot synthesis of polysubstituted indoles [43]. The methodology proceeds through Markovnikov-type addition of phenylhydrazines to alkynes, followed by [45] [45]-sigmatropic rearrangement to form the indole ring system [43]. This approach demonstrates excellent regioselectivity, with arylalkynes affording exclusively 2-arylindole derivatives [43].

Indium-catalyzed intramolecular cyclization of homopropargyl azides enables the synthesis of pyrroles and benzo[g]indoles through sequential cyclization reactions [44]. The methodology employs 5-endo-dig hydroamination followed by regioselective 6-endo-dig hydroarylation, demonstrating the versatility of indium catalysis for constructing complex heterocyclic frameworks [44].

Indium-catalyzed reactions with vinyl azides provide access to vinyl indoles through displacement of the azide group while preserving the vinyl functionality [46]. This represents the first example of azide displacement by a carbon nucleophile with retention of the vinyl group, expanding the synthetic utility of azide chemistry [46]. The methodology operates under mild conditions with excellent yields and demonstrates scalability to gram quantities.

Transition Metal Complexes

Transition metal complexes enable precise control over reaction pathways through careful ligand design and optimization of electronic properties [38] [39]. Modern developments have focused on achieving high selectivity while operating under mild, sustainable conditions.

Palladium complexes continue to serve as versatile catalysts for indole synthesis through various mechanistic pathways [39]. Larock indole synthesis employs palladium-catalyzed coupling of ortho-iodoanilines with internal alkynes, providing excellent regiocontrol for 2,3-disubstituted indoles [2]. The methodology demonstrates broad substrate scope and enables the synthesis of complex substitution patterns through judicious choice of alkyne coupling partners.

Rhodium catalysis has enabled challenging transformations such as direct C-4 functionalization of unprotected indoles [23] [25]. These methods overcome the inherent electronic bias toward C-3 reactivity through specialized ligand systems and reaction conditions [23]. The synthetic utility has been demonstrated through concise total syntheses of ergot alkaloids and other natural products.

Nickel catalysis offers unique opportunities for selective indole functionalization under mild conditions [47]. Recent developments in nickel-catalyzed asymmetric reactions have achieved excellent enantioselectivities while employing readily available and inexpensive catalyst systems [47]. These methods complement palladium and rhodium catalysis by providing alternative reactivity patterns and cost advantages.

Ultrasound-Promoted Aminomethylation Protocols

Ultrasound-promoted synthesis has gained recognition as an effective method for accelerating chemical transformations while operating under mild conditions [48] [49] [50]. The application of ultrasound to indole aminomethylation has demonstrated significant advantages in terms of reaction rate, yield, and selectivity.

Ultrasound-promoted N-aminomethylation of indoles can be achieved using sodium hydride and dichloromethane as a C1 donor source [48] [50]. This innovative protocol results in good to excellent yields of multifunctional indole derivatives while operating under basic conditions [48]. The procedure demonstrates broad applicability to other aza-heterocyclic compounds and provides direct access to aminomethyl-substituted aryl alcohols [50].

The mechanism of ultrasound-promoted aminomethylation involves the generation of reactive intermediates through cavitational collapse [48]. The intense local heating and pressure generated during bubble collapse facilitate rapid reaction rates while maintaining overall mild reaction conditions [48]. This unique activation mode enables transformations that are challenging under conventional thermal conditions.

Comparative studies demonstrate significant advantages of ultrasound-promoted methods over conventional stirring approaches [49]. The synthesis of Mannich bases related to gramine proceeds in 69-98% yields under ultrasound irradiation at 35°C in acetic acid aqueous solution [49]. The ultrasound method provides shorter reaction times, higher yields, and milder conditions compared to traditional thermal methods [49].

Industrial applications of ultrasound-promoted synthesis benefit from scalable reactor designs and continuous processing capabilities [48]. Flow reactors equipped with ultrasonic transducers enable large-scale synthesis while maintaining the benefits of cavitational activation [48]. These systems demonstrate excellent reproducibility and enable precise control over reaction parameters.

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally sustainable methods for indole synthesis [51] [52] [53]. These approaches focus on minimizing waste generation, using renewable resources, and avoiding toxic reagents while maintaining synthetic efficiency.

Water-based synthetic methods represent a significant advancement in sustainable indole chemistry [52] [54]. Multicomponent indole synthesis using ethanol as solvent and avoiding metal catalysts demonstrates the potential for benign synthetic conditions [52]. The methodology delivers high yields under mild conditions while eliminating the need for toxic solvents and expensive catalyst systems [52].

Microwave-assisted synthesis enables rapid heating and efficient energy transfer, reducing reaction times and improving yields [55]. Green synthetic approaches using microwave irradiation from 2018 to 2024 have demonstrated significant improvements in indole synthesis efficiency [55]. These methods typically employ environmentally benign solvents and operate at lower temperatures than conventional thermal methods.

Melting methods for multicomponent reactions eliminate the need for organic solvents while achieving excellent yields [54]. The synthesis of β-indole derivatives via Yonemitsu reaction using only 50 μL water as a green promoter demonstrates the potential for solvent-free conditions [54]. This approach achieves 55-94% yields while tolerating diverse functional groups and providing environmental benefits [54].

Flow chemistry approaches enable continuous processing with enhanced safety and scalability [56] [57]. Microflow synthesis methods demonstrate ultrafast reaction times (20 ms) that prevent unwanted dimerization/multimerization while achieving 95% yields [56]. The high surface-area-to-volume ratio of microreactors enables precise temperature control and rapid mixing, facilitating challenging transformations that fail under batch conditions [56].

Scale-up and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of safety, economics, and environmental impact [56] [58] [59] [60]. Modern process development has focused on developing scalable methods that maintain the efficiency and selectivity achieved at smaller scales.

Continuous flow synthesis offers significant advantages for industrial scale-up due to reproducible mixing and heat transfer characteristics [56] [57]. Microflow synthesis methods can be scaled through continuous pumping, making them ideal for manufacturing facilities [56]. The precise control over reaction parameters enables consistent product quality while maintaining the rapid reaction times necessary for preventing side reactions [56].

Process optimization studies have demonstrated the scalability of various indole synthetic methods to multi-kilogram scales [59] [60]. An efficient Fischer indole cyclization process using toluene as both cosolvent and extraction solvent produces zero wastewater while achieving high product purity without further purification [60]. This optimized route has been successfully applied to synthesize key intermediates for pharmaceutical compounds on multi-kilogram scales [60].

Economic considerations play a crucial role in process selection for industrial applications [59]. The synthesis of a key trisubstituted indole intermediate achieved greater than 50 kg production in 55% overall yield using a five-step route [59]. Design of experiment (DoE) optimization enabled fine-tuning of critical parameters, demonstrating the importance of systematic process development for large-scale synthesis [59].

Safety assessments and thermal evaluations are essential components of scale-up activities [59]. Thermal stability studies of key intermediates and reaction mixtures inform the design of safe operating procedures and equipment specifications [59]. These evaluations become increasingly important as batch sizes increase and the consequences of thermal runaway reactions become more severe [59].